(piperidin-2-yl)methyl N-butylcarbamate hydrochloride
Overview
Description
“(Piperidin-2-yl)methyl N-butylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1803571-55-2 . It has a molecular weight of 250.77 and a molecular formula of C11H23ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The Inchi Code for this compound is 1S/C11H22N2O2.ClH/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H .Scientific Research Applications
Acetylcholinesterase Inhibition
One notable application of (piperidin-2-yl)methyl N-butylcarbamate hydrochloride compounds is in the inhibition of acetylcholinesterase. A study by Sugimoto et al. (1995) synthesized and analyzed a series of anti-acetylcholinesterase inhibitors, including 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which showed potent activity against acetylcholinesterase with selective affinity (Sugimoto et al., 1995).
Sigma Receptor Binding and Antiproliferative Activity
Compounds with a piperidine structure, including those similar to (piperidin-2-yl)methyl N-butylcarbamate hydrochloride, have shown significant sigma receptor binding and antiproliferative activity. Berardi et al. (2005) reported that methyl-substituted piperidines demonstrated potent sigma(1) ligand activity and selectivity, which can be beneficial in tumor research and therapy (Berardi et al., 2005).
Antimicrobial Activities
A study by Ovonramwen et al. (2019) on (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed moderate antimicrobial activities against various bacterial strains, suggesting potential applications in the development of new antimicrobial agents (Ovonramwen et al., 2019).
Synthesis and Crystal Structure Studies
Thimmegowda et al. (2009) conducted a synthesis and crystal structure study of a novel bioactive heterocycle, which includes a (piperidin-1-yl-ethyl) component. This research contributes to the structural characterization and biological study of novel molecules with potential pharmacological applications (Thimmegowda et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
piperidin-2-ylmethyl N-butylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWITKDALRJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(piperidin-2-yl)methyl N-butylcarbamate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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